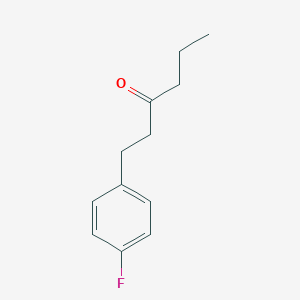

1-(4-Fluorophenyl)hexan-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-2-3-12(14)9-6-10-4-7-11(13)8-5-10/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBBTVUGQWQEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622523 | |

| Record name | 1-(4-Fluorophenyl)hexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-37-1 | |

| Record name | 1-(4-Fluorophenyl)hexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 4 Fluorophenyl Hexan 3 One

Reactions at the Ketone Carbonyl Group

The carbonyl group (C=O) is the most reactive site in the molecule due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org

Nucleophilic addition is a characteristic reaction of ketones. jackwestin.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. youtube.comyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting oxygen anion. youtube.com

The reactivity of the carbonyl group in 1-(4-fluorophenyl)hexan-3-one is influenced by both steric and electronic factors. The presence of the ethyl group on one side and the 4-fluorophenylethyl group on the other creates some steric hindrance compared to simpler ketones like acetone. youtube.com

Common nucleophilic addition reactions applicable to this ketone include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt like KCN followed by an acid workup would yield a cyanohydrin.

Acetal and Ketal Formation: In the presence of an acid catalyst, alcohols will react with the ketone to form a hemiketal and subsequently a ketal, which can serve as a protecting group for the carbonyl functionality. youtube.com

Grignard and Organolithium Reactions: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group to form tertiary alcohols after an acidic workup. jackwestin.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate Product | Final Product |

|---|---|---|

| Cyanide (HCN) | Alkoxide | 3-cyano-1-(4-fluorophenyl)hexan-3-ol |

| Ethanol (CH₃CH₂OH, H⁺) | Hemiketal | 3,3-diethoxy-1-(4-fluorophenyl)hexane |

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reducing agent and reaction conditions. youtube.com

Reduction to Alcohols: This transformation is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. jackwestin.com NaBH₄ is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, while the more reactive LiAlH₄ requires anhydrous conditions (e.g., in diethyl ether or THF) followed by an aqueous workup. These reactions produce 1-(4-fluorophenyl)hexan-3-ol. jackwestin.commdpi.com

Reduction to Alkanes: Complete removal of the carbonyl oxygen to form the corresponding alkane, (4-fluorophenethyl)butane, can be accomplished through several methods:

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. youtube.com

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).

Table 2: Reduction Reactions of this compound

| Reagent(s) | Product | Reaction Name |

|---|---|---|

| NaBH₄, then H₂O | 1-(4-fluorophenyl)hexan-3-ol | Hydride Reduction |

| LiAlH₄, then H₂O | 1-(4-fluorophenyl)hexan-3-ol | Hydride Reduction |

| N₂H₄, KOH, heat | (4-fluorophenethyl)butane | Wolff-Kishner Reduction |

The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form a resonance-stabilized enolate anion. sketchy.commsu.edu this compound has two different α-carbons, one on the ethyl side (C-2) and one on the propyl side (C-4). Deprotonation can lead to two different enolates: the kinetic enolate (formed faster, typically at C-2 with a bulky base) and the thermodynamic enolate (more stable, typically at C-4). youtube.com

This enolate formation is crucial for a variety of reactions: libretexts.org

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone (or a different aldehyde/ketone), leading to the formation of a β-hydroxy ketone. jackwestin.com Subsequent dehydration can yield an α,β-unsaturated ketone. jackwestin.com

Alpha-Halogenation: In the presence of acid or base, the ketone can react with halogens (Cl₂, Br₂, I₂) to substitute one or more α-hydrogens.

Alkylation: Enolates can be alkylated by reacting them with alkyl halides, forming a new carbon-carbon bond at the α-position. nih.gov

Reactions of the Hexyl Chain

Beyond the immediate vicinity of the carbonyl group, the hexyl chain, specifically the extended alkyl portion, can also undergo chemical modification, though it generally requires more forcing conditions than reactions at the carbonyl or alpha-carbons.

Directly converting the strong, non-activated C-H bonds of the alkyl chain into other functional groups is a significant challenge in organic synthesis. lookchem.com However, modern methods have enabled such transformations. Catalytic systems, often involving transition metals like palladium, rhodium, or iron, can facilitate the insertion of other groups into a C-H bond. nih.govprinceton.edu For a molecule like this compound, regioselectivity can be an issue, but certain catalysts can favor functionalization at specific positions, such as the terminal methyl group or the secondary carbons, depending on steric and electronic influences. princeton.edu

Modifying the length of the hexyl chain typically involves multi-step synthetic sequences rather than a direct single reaction. A common strategy would involve first introducing a functional group onto the chain, which can then be used for subsequent transformations.

For example, a terminal C-H bond could be halogenated via free-radical halogenation, although this process often lacks selectivity and may produce a mixture of products. The resulting terminal halide could then be used in reactions like:

Nucleophilic Substitution: To introduce other functional groups (e.g., -CN, -OH, -OR).

Grignard Reagent Formation: The terminal halide can be converted into a Grignard reagent, which can then react with electrophiles like aldehydes, ketones, or CO₂ to extend the carbon chain.

Reactions of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group in this compound is subject to reactions typical of substituted aromatic rings, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions. The presence of the fluorine atom and the alkylketone side chain significantly influences the ring's reactivity and the regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com The rate and orientation of the substitution are governed by the electronic properties of the substituents already present on the ring. mnstate.edu

For this compound, two substituents influence the reaction's outcome: the fluorine atom and the 1-(hexan-3-one) group.

Fluorine: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when attack occurs at these positions. However, owing to its high electronegativity, it is also an inductively deactivating group, making the ring less reactive than benzene. mnstate.edu

1-(Hexan-3-one) Group: This substituent is connected to the ring via a flexible alkyl chain (-CH2-CH2-CO-R). For the purposes of directing effects on the ring, it is considered an alkyl group. Alkyl groups are activating and ortho, para-directing because they donate electron density through an inductive effect. ncert.nic.in

The combined influence of these two groups directs incoming electrophiles primarily to the positions ortho to the more strongly activating alkyl group (positions 2 and 6) and meta to the fluorine atom. The para position relative to the alkyl group is already occupied by fluorine.

| SEAr Reaction | Typical Reagents | Electrophile (E+) | Potential Product |

| Halogenation | Br2, FeBr3 | Br+ | 1-(2-Bromo-4-fluorophenyl)hexan-3-one |

| Nitration | HNO3, H2SO4 | NO2+ | 1-(4-Fluoro-2-nitrophenyl)hexan-3-one |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | 1-(2-Acyl-4-fluorophenyl)hexan-3-one |

| Friedel-Crafts Alkylation | RCl, AlCl3 | R+ | 1-(2-Alkyl-4-fluorophenyl)hexan-3-one |

| Sulfonation | Fuming H2SO4 | SO3 | 5-Fluoro-2-(3-oxohexyl)benzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by strong electron-withdrawing groups. The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wyzant.com

Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity makes the attached carbon atom highly electrophilic and polarizes the C-F bond, facilitating the initial nucleophilic attack, which is typically the rate-determining step. wyzant.com Although the 4-fluorophenyl moiety in this compound is not activated by a strong electron-withdrawing group, SNAr reactions can still be achieved under certain conditions. Recent advancements have enabled SNAr on unactivated or electron-neutral aryl fluorides using methods like organic photoredox catalysis or electrophotocatalysis, which operate under mild, base-free conditions. nih.govnih.gov These methods expand the synthetic utility beyond classical SNAr, which often requires harsh conditions for unactivated substrates. researchgate.netacs.org

| Nucleophile | Reaction Type | Typical Conditions | Potential Product |

| Alkoxides (RO-) | Classical SNAr | High temperature, polar aprotic solvent | 1-(4-Alkoxyphenyl)hexan-3-one |

| Amines (R2NH) | Classical SNAr | High temperature, pressure | 1-(4-(Dialkylamino)phenyl)hexan-3-one |

| Thiols (RS-) | Classical SNAr | Base (e.g., K2CO3), DMF | 1-(4-(Alkylthio)phenyl)hexan-3-one |

| N-Heterocycles | Photoredox Catalysis | Acridinium catalyst, light irradiation | 1-(4-(Heterocyclyl)phenyl)hexan-3-one |

| Diorganophosphinites | Base-Promoted | LiHMDS | (4-(3-oxohexyl)phenyl)diorganophosphine oxide |

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides, bromides, and iodides are common substrates, the activation of the strong C-F bond in aryl fluorides for cross-coupling presents a significant challenge. Nevertheless, specialized catalytic systems have been developed to functionalize these robust compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org While initially developed for heavier aryl halides, advances in ligand design have enabled the use of aryl fluorides as coupling partners under specific conditions. libretexts.org This reaction is a powerful alternative to classical methods like SNAr for synthesizing aryl amines. organic-chemistry.org Similarly, other cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Heck (C-C bond formation) reactions, can be adapted for aryl fluorides, often requiring specialized ligands or additives like lithium iodide to facilitate the C-F bond activation. mdpi.comorganic-chemistry.orgnih.gov

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Example) |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amine | Pd2(dba)3 / Sterically hindered phosphine (B1218219) ligand |

| Suzuki-Miyaura Coupling | C-C | Aryl or Vinyl Boronic Acid | Pd(OAc)2 / SPhos, K3PO4 |

| Heck-Mizoroki Coupling | C-C | Alkene | Pd(OAc)2 / P(t-Bu)3, Cs2CO3 |

| Sonogashira Coupling | C-C (sp) | Terminal Alkyne | PdCl2(PPh3)2 / CuI, Base |

| Stille Coupling | C-C | Organostannane | Pd(PPh3)4 |

Exploration of Novel Derivatization Pathways for Synthetic Utility

The ketone functionality in this compound serves as a versatile handle for constructing more complex molecules. By transforming the saturated ketone into reactive intermediates like enolates or α,β-unsaturated ketones, a wide array of powerful synthetic transformations, including cycloaddition and Michael addition reactions, can be accessed.

Cycloaddition reactions are powerful methods for constructing cyclic compounds in a stereocontrolled manner. While this compound itself is not a direct substrate for most cycloadditions, it can be readily converted into a reactive precursor. For example, a base- or acid-catalyzed aldol condensation with an aldehyde, followed by dehydration, would yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). This intermediate can then participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The α,β-unsaturated ketone derivative can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. researchgate.net The presence of fluorine on the phenyl ring can influence the reaction rate and selectivity. nih.govbeilstein-journals.org

[2+2] Photocycloaddition: Upon photochemical excitation, α,β-unsaturated ketones can dimerize or react with alkenes to form four-membered cyclobutane (B1203170) rings. acs.orgnih.govyoutube.com

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions involves a 1,3-dipole reacting with a dipolarophile (such as the C=C bond of the derived α,β-unsaturated ketone) to form a five-membered heterocycle. wikipedia.orgrsc.org For example, reaction with a nitrone can yield an isoxazolidine (B1194047) ring. rsc.org Alternatively, the ketone's carbonyl group itself can sometimes act as a dipolarophile with highly reactive 1,3-dipoles like azomethine ylides to form oxazolidines. nih.govnih.govmdpi.com

| Cycloaddition Type | Reactive Intermediate | Reactant | Cyclic Product |

| Diels-Alder [4+2] | α,β-Unsaturated Ketone | Conjugated Diene (e.g., Cyclopentadiene) | Bicyclic Adduct |

| Photochemical [2+2] | α,β-Unsaturated Ketone | Alkene | Cyclobutane Derivative |

| 1,3-Dipolar [3+2] | α,β-Unsaturated Ketone | 1,3-Dipole (e.g., Nitrone, Azide) | Five-Membered Heterocycle |

| 1,3-Dipolar [3+2] | Ketone (Carbonyl) | Azomethine Ylide | Oxazolidine |

The Michael addition, or conjugate 1,4-addition, is the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.netlew.roresearchgate.net This reaction is fundamental to C-C bond formation and can be the initiating step in cascade reactions to form complex heterocyclic systems, including spirocycles. nih.gov

To utilize this pathway, this compound would first be converted into a Michael acceptor, such as a chalcone analogue, as described previously. This electrophilic substrate can then react with a bifunctional Michael donor. The initial 1,4-addition is followed by an intramolecular cyclization, leading to the formation of a spiro-heterocycle, a structural motif prevalent in many biologically active compounds. beilstein-journals.org For instance, reaction with a compound containing both a nucleophilic center (e.g., amine, thiol) and an active methylene (B1212753) group can lead to a cascade Michael-addition/cyclization sequence to generate unique spiro compounds. acs.orgmdpi.com

| Michael Donor | Intermediate | Spiro-Heterocycle Core |

| Isatylidene-malononitrile | Vinylogous Michael Adduct | Spiro-oxindole |

| Barbituric Acid Derivatives | Michael Adduct | Spiro-pyrimidine |

| 2-Aminothiophenol | Benzothiazine intermediate | Spiro-benzothiazine |

| Malononitrile | Pyran intermediate | Spiro-dihydropyran |

| Pyrrolones | Michael Adduct | Spiro-pyrrolone |

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorophenyl Hexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Fluorophenyl)hexan-3-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, enhanced by 2D techniques, would be required for a complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the aliphatic hexanone chain. The aromatic region would display signals characteristic of a 1,4-disubstituted (para) benzene ring. The aliphatic protons would appear as coupled multiplets in the upfield region.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7, H-7' | 7.10 - 7.25 | Doublet of doublets (or Multiplet) | JH-H ≈ 8-9, JH-F ≈ 5-6 |

| H-8, H-8' | 6.95 - 7.10 | Triplet (or Doublet of doublets) | JH-H ≈ 8-9, JH-F ≈ 8-9 |

| H-1 | 2.85 - 2.95 | Triplet | J ≈ 7-8 |

| H-2 | 2.70 - 2.80 | Triplet | J ≈ 7-8 |

| H-4 | 2.40 - 2.50 | Triplet | J ≈ 7-8 |

| H-5 | 1.55 - 1.65 | Sextet | J ≈ 7-8 |

Note: The aromatic protons (H-7, H-8) will appear as two distinct sets of signals, each integrating to 2H. They exhibit coupling to each other (ortho-coupling) and coupling to the fluorine atom.

A proton-decoupled ¹³C NMR spectrum would show a total of 10 distinct signals, as the two pairs of aromatic carbons (C-7/7' and C-8/8') are chemically equivalent due to symmetry. The carbonyl carbon (C-3) is expected to be the most downfield signal, typically above 200 ppm for a ketone.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C=O) | 208 - 212 |

| C-9 (C-F) | 160 - 164 (d, ¹JC-F ≈ 240-250 Hz) |

| C-6a | 137 - 140 (d, ⁴JC-F ≈ 3-4 Hz) |

| C-7, C-7' | 129 - 131 (d, ³JC-F ≈ 7-9 Hz) |

| C-8, C-8' | 115 - 117 (d, ²JC-F ≈ 21-22 Hz) |

| C-4 | 45 - 50 |

| C-2 | 40 - 45 |

| C-1 | 28 - 33 |

| C-5 | 17 - 22 |

Note: Carbons in the fluorophenyl ring will appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (JC-F) is dependent on the number of bonds separating the carbon and fluorine atoms.

The ¹⁹F NMR spectrum is a sensitive probe for fluorine-containing compounds. For this molecule, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift provides information about the electronic environment of the fluorine atom.

Expected ¹⁹F NMR Data (Predicted)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The signal would be coupled to the ortho- and meta-protons on the aromatic ring, resulting in a multiplet.

To confirm the assignments made from 1D NMR, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-1 and H-2, H-4 and H-5, and H-5 and H-6, confirming the structure of the aliphatic chain. It would also show the coupling between the ortho-aromatic protons (H-7 and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals to their corresponding carbon signals (e.g., H-1 to C-1, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the entire molecule. Key correlations would be expected from the H-2 and H-4 protons to the carbonyl carbon (C-3), and from the H-1 protons to the aromatic carbons C-6a and C-7, confirming the link between the aliphatic chain and the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring its vibrational modes.

Expected IR/Raman Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1710 - 1725 | Strong (IR), Weak (Raman) |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=C (Aromatic) | Stretch | 1600, 1500 | Medium-Strong |

The most prominent peak in the IR spectrum would be the strong carbonyl (C=O) stretch, characteristic of an aliphatic ketone. The C-F stretch would also be a strong, characteristic band. Aromatic C=C stretching bands and aliphatic C-H stretching bands would also be clearly visible.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The molecular weight of this compound (C₁₂H₁₅FO) is 194.25 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 194.

The fragmentation pattern would likely involve cleavage alpha to the carbonyl group, which is a common pathway for ketones.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a gamma-hydrogen is possible, which would lead to a specific neutral loss and a charged fragment.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group would lead to characteristic acylium ions.

Loss of a propyl radical (CH₂CH₂CH₃) would yield a fragment at m/z = 151.

Loss of an ethyl radical (CH₂CH₃) from the other side is less likely but could produce a fragment.

Benzylic Cleavage: Cleavage of the C1-C2 bond would yield a fluorobenzyl cation or radical. A prominent peak corresponding to the fluorotropylium ion at m/z = 109 is highly probable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides unequivocal proof of structure, including conformation and stereochemistry, and offers deep insights into intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the atomic and molecular structure of a crystal. By diffracting a beam of X-rays off a single crystal of this compound, one can determine the exact coordinates of each atom in the asymmetric unit. This allows for the precise measurement of bond lengths, bond angles, and torsion angles.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1100 |

| Z | 4 |

Note: This data is hypothetical and serves as an illustration of typical parameters obtained from an SCXRD experiment.

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. Analysis of the crystal structure of this compound would elucidate these interactions, which are crucial for understanding its physical properties like melting point and solubility.

Experimental charge density analysis is an advanced crystallographic technique that goes beyond atomic positions to map the distribution of electron density throughout the crystal. This is achieved by collecting highly accurate, high-resolution X-ray diffraction data at low temperatures. The resulting electron density map can be analyzed using topological methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), to characterize the nature of chemical bonds and weak intermolecular interactions.

For fluorinated compounds like this compound, this technique is particularly valuable for investigating weak and often debated interactions involving fluorine. It allows for the direct visualization and quantification of interactions such as C-H···F hydrogen bonds and the more unusual C-F···F-C contacts. By locating bond critical points (BCPs) between interacting atoms and analyzing the properties of the electron density at these points (e.g., density and its Laplacian), the strength and nature of these interactions can be precisely described, fitting them into the broader hierarchy of weak chemical interactions.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl Hexan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The foundation of any theoretical investigation is the accurate determination of a molecule's most stable three-dimensional arrangement, known as its ground state geometry. This is achieved through optimization procedures that find the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic compounds. mdpi.com This method is favored for its balance of computational cost and accuracy. nih.gov For 1-(4-Fluorophenyl)hexan-3-one, DFT calculations are used to optimize the molecular structure, predicting key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located, which is confirmed as a minimum by ensuring all calculated vibrational frequencies are real. researchgate.net The optimized structure provides a detailed picture of the molecule's stable conformation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-F | ~1.35 Å | |

| C-C (Aromatic) | ~1.39 Å | |

| C-C (Aliphatic) | ~1.53 Å | |

| Bond Angle | C-C-C (Ketone) | ~117° |

| F-C-C (Aromatic) | ~118° | |

| Dihedral Angle | C-C-C-C (Alkyl Chain) | Varies with conformation |

Note: These are typical values expected from DFT calculations on similar structures.

The precision of DFT results is critically dependent on the choice of the exchange-correlation functional and the basis set. nih.gov A common and widely used functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, often providing reliable energetic and geometric predictions. mdpi.comnih.gov Other functionals like PBE0 may also be employed for comparative analysis. nih.govnih.gov

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be sufficiently flexible to describe the electron density accurately. nih.gov Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are frequently used. mdpi.comajchem-a.com The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for describing non-covalent interactions and regions of space far from the nuclei. For higher accuracy, correlation-consistent basis sets like those from Dunning (e.g., cc-pVTZ) may also be utilized.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring and the carbonyl oxygen, while the LUMO would likely be centered on the carbonyl group's C=O π* antibonding orbital. From these energies, global reactivity descriptors can be calculated. mdpi.com

Table 2: Representative FMO Energies and Global Reactivity Descriptors

| Parameter | Formula | Typical Value |

|---|---|---|

| EHOMO | - | ~ -6.5 eV |

| ELUMO | - | ~ -0.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.7 eV |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | ~ 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.85 eV |

| Global Softness (S) | 1/(2η) | ~ 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | ~ 2.33 eV |

Note: Values are illustrative and depend on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Properties

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would clearly show the most negative potential (red) localized on the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. ajchem-a.com Another region of negative potential would be expected around the fluorine atom. These sites represent the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the alkyl chain and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and delocalization of electron density within a molecule. wisc.edu It transforms the calculated molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing charge-transfer events from occupied (donor) NBOs to unoccupied (acceptor) NBOs. acadpubl.eu

In this compound, significant interactions would include the delocalization of lone pair (n) electron density from the carbonyl oxygen and the fluorine atom into antibonding π* and σ* orbitals of adjacent bonds. For instance, a key interaction would be the donation from the lone pair of the fluorine atom to the antibonding π* orbitals of the phenyl ring (nF → π*C-C). The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant delocalization. iucr.org

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C-C) | High |

| LP (F) | π* (C-C, aromatic) | Moderate |

| σ (C-C) | σ* (C-C) | Low |

| σ (C-H) | σ* (C-C) | Low |

Note: LP denotes a lone pair. The values are representative of expected interactions.

Vibrational Frequency Analysis and Spectroscopic Correlations from Theoretical Models

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are typically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor. ajchem-a.com

For this compound, this analysis allows for the unambiguous assignment of key vibrational modes. For example, the characteristic C=O stretching vibration of the ketone group, the C-F stretching mode, the aromatic C-H stretching, and the aliphatic C-H stretching vibrations can be precisely identified. Comparing the theoretical scaled frequencies with experimental FT-IR data helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. researchgate.net

Table 4: Correlation of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3080 | ~3075 |

| Aliphatic C-H Stretch | ~2960 | ~2955 |

| C=O Stretch (Ketone) | ~1715 | ~1710 |

| Aromatic C=C Stretch | ~1600, ~1510 | ~1595, ~1505 |

| C-F Stretch | ~1225 | ~1220 |

Note: Theoretical values are illustrative and based on typical results for similar compounds after scaling.

Simulations of Molecular Dynamics and Intermolecular Interactions

Computational chemistry provides powerful tools to simulate the behavior of molecules at an atomic level. Molecular dynamics (MD) simulations, in particular, allow for the study of the dynamic evolution of a system, offering insights into intermolecular interactions and conformational preferences that govern the macroscopic properties of a substance like this compound. These simulations model the complex interplay of forces between molecules, including hydrogen bonds, halogen bonds, π-stacking, and van der Waals forces, which collectively dictate the structural organization and energy landscape of the compound.

Investigation of Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen and halogen bonds are highly directional, non-covalent interactions that play a critical role in molecular recognition and crystal engineering.

Hydrogen Bonding: The structure of this compound lacks conventional hydrogen bond donors (such as -OH or -NH groups). However, the oxygen atom of the carbonyl group (C=O) and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors. The carbonyl oxygen, with its lone pairs of electrons, is a potent acceptor site for hydrogen bonds from donor molecules. While self-association via hydrogen bonding is not prominent, in protic solvents or in co-crystals with hydrogen bond donors, these interactions would be significant.

Additionally, weaker C-H···O and C-H···F interactions, where an activated carbon-hydrogen bond acts as the donor, can contribute to the stability of the crystal lattice. Computational studies can quantify the strength and geometry of these bonds, typically characterized by specific bond lengths and angles.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. wikipedia.org In this compound, the fluorine atom, being the most electronegative element, generally forms weak halogen bonds. wikipedia.org However, it can still interact with a nucleophilic region, such as the carbonyl oxygen of a neighboring molecule (C-F···O=C). The strength and directionality of these interactions are key factors in determining the packing of molecules in the solid state. wikipedia.org The fluorine atom can also participate as a hydrogen bond acceptor. nih.gov

Table 1: Potential Non-covalent Interactions in this compound

| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) | Geometric Characteristic |

|---|---|---|---|---|

| Hydrogen Bond | C-H | O=C | 0.5 - 2.5 | Directional, linear or near-linear arrangement |

| Hydrogen Bond | C-H | F-C | 0.5 - 2.0 | Weaker and less directional than C-H···O |

| Halogen Bond | C-F (σ-hole) | O=C | 0.5 - 1.5 | Highly directional, typically ~180° C-F···O angle |

Analysis of Pi-Stacking and Van der Waals Interactions

Pi-Stacking (π-π) Interactions: The presence of the fluorophenyl ring in this compound allows for π-stacking interactions. mdpi.com These interactions arise from the attractive, non-covalent forces between aromatic rings. Quantum mechanical analysis shows that these interactions are a unique form of non-bonded interaction, enhancing dispersion forces. rsc.org Depending on the relative orientation of the rings, these can be categorized as:

Face-to-face: Where the aromatic rings are parallel and stacked directly on top of each other. This arrangement is often destabilized by electrostatic repulsion unless offset.

Parallel-displaced (Slip-stacked): A more common and stable arrangement where the rings are parallel but shifted relative to one another. rsc.org

T-shaped (Edge-to-face): Where the edge of one aromatic ring points towards the face of another.

Van der Waals Interactions: Van der Waals forces are the sum of attractive or repulsive forces between molecules and are crucial for all molecular systems. quora.com They are subdivided into:

London Dispersion Forces: These temporary attractive forces arise from the formation of instantaneous dipoles in molecules. They are the primary intermolecular force for the nonpolar hexanone alkyl chain and are significant for the entire molecule. pressbooks.pub Their strength generally increases with molecular size and surface area. lumenlearning.com

Dipole-Dipole Interactions: These electrostatic forces occur between molecules with permanent dipoles. lumenlearning.comlibretexts.org The polar carbonyl (C=O) and carbon-fluorine (C-F) bonds in this compound create a net molecular dipole moment, leading to these attractive interactions. pressbooks.pub

Table 2: Contribution of π-Stacking and Van der Waals Forces

| Interaction Type | Key Structural Feature | Relative Strength | Range |

|---|---|---|---|

| π-π Stacking | Fluorophenyl Ring | Moderate | Short-to-Medium |

| London Dispersion | Entire Molecule (esp. alkyl chain) | Weak (but cumulative) | Short |

| Dipole-Dipole | C=O and C-F bonds | Weak-to-Moderate | Medium |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, a multitude of conformations exist, each with a specific potential energy.

The key rotatable single bonds are within the hexanone chain (e.g., C-C bonds) and the bond connecting the phenyl ring to the alkyl chain. The relative orientation of the bulky fluorophenyl group and the propyl group with respect to the carbonyl group significantly influences conformational stability.

Computational methods can be used to map the potential energy surface (PES) by systematically rotating one or more dihedral angles and calculating the energy of the resulting conformation. This allows for the identification of:

Energy Minima: Corresponding to stable, low-energy conformations (e.g., staggered conformations like anti or gauche). organicchemistrytutor.com

Energy Maxima: Corresponding to unstable, high-energy transition states (e.g., eclipsed conformations). organicchemistrytutor.com

This energy landscape dictates the molecule's preferred shapes and the energy barriers between them, which influences its physical and chemical properties. For instance, the rotation around the C2-C3 bond in the hexanone chain would show energy minima at staggered conformations and maxima at eclipsed conformations due to steric hindrance. organicchemistrytutor.com

Table 3: Hypothetical Relative Energies for Rotation Around a C-C Bond in the Alkyl Chain

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 0 | Eclipsed | 5.0 | Least Stable (Transition State) |

| 60 | Gauche | 0.9 | Stable (Local Minimum) |

| 120 | Eclipsed | 3.5 | Unstable (Transition State) |

| 180 | Anti | 0.0 | Most Stable (Global Minimum) |

| 240 | Eclipsed | 3.5 | Unstable (Transition State) |

| 300 | Gauche | 0.9 | Stable (Local Minimum) |

Contribution of the 4-Fluorophenyl Moiety to Molecular Recognition

The 4-fluorophenyl group is a common feature in many biologically active compounds. researchgate.net Its contribution to molecular recognition is multifaceted, stemming from the unique electronic and steric properties of the fluorine atom.

Electronic Effects of Fluorine on Biological Target Interactions

The introduction of a fluorine atom onto a phenyl ring dramatically alters its electronic properties, which can profoundly influence interactions with biological targets. researchgate.net Fluorine is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond. mdpi.comnih.gov This strong electron-withdrawing nature can modify the pKa of nearby functional groups, thereby affecting a molecule's solubility, permeability, and protein binding characteristics. researchgate.netmdpi.comnih.gov

The placement of fluorine at the para-position of the phenyl ring can also serve to block metabolically vulnerable sites from oxidation, a strategy frequently used in drug design to enhance metabolic stability and drug efficacy. mdpi.com The polarized C-F bond can participate in various non-covalent interactions, including electrostatic interactions and the formation of hydrogen bonds, which can be crucial for high-affinity binding to a receptor or enzyme. ingentaconnect.comscispace.com In some instances, the selectivity of a ligand for its target is enhanced by the polarization provided by fluorine substitution. nih.gov Furthermore, the electronegativity of fluorine can alter the electron densities of the aromatic ring, influencing its interactions with the target protein. researchgate.net

| Property | Description | Impact on Biological Interactions |

| Electronegativity | Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. mdpi.comnih.gov | Alters molecular dipole moment and can lead to favorable electrostatic interactions with the target. mdpi.com |

| pKa Modulation | The electron-withdrawing nature of fluorine can lower the pKa of proximal functional groups. researchgate.netnih.gov | Influences the ionization state of the molecule at physiological pH, affecting solubility and permeability. nih.gov |

| Metabolic Stability | The C-F bond is very strong and can block sites prone to metabolic oxidation. mdpi.comnih.gov | Increases the half-life and bioavailability of the compound. nih.gov |

| Hydrogen Bonding | Organic fluorine can act as a weak hydrogen bond acceptor. scispace.comacs.org | Can form stabilizing interactions with hydrogen bond donors in the binding pocket or with structured water molecules. acs.org |

Steric Considerations of the Fluorophenyl Group in Binding Pockets

From a steric perspective, fluorine is valued for its small size, being the smallest of the halogens. nih.gov Its van der Waals radius is only slightly larger than that of a hydrogen atom, allowing it to be incorporated into a molecule often with minimal steric perturbation in a receptor's active site. mdpi.comingentaconnect.comscispace.com This allows fluorine to exert its potent electronic effects without causing significant steric clashes that might prevent the ligand from fitting into a binding pocket. ingentaconnect.com

The 4-fluorophenyl group as a whole is a hydrophobic moiety that can engage in favorable interactions with non-polar amino acid residues within a binding pocket, such as leucine and phenylalanine. nih.gov The addition of fluorine can increase the hydrophobicity of the compound, which may enhance its penetration into hydrophobic protein pockets. nih.gov For example, type II statins, which often feature a fluorophenyl group, bind effectively to the active site of HMG-CoA reductase, with the fluorophenyl moiety contributing to the binding interactions. researchgate.netnih.gov

Role of the Hexan-3-one Scaffold in Ligand-Target Interactions

The hexan-3-one portion of the molecule provides a flexible aliphatic chain and a key functional group, the ketone carbonyl, both of which play crucial roles in how the ligand interacts with its biological target.

Ketone Carbonyl as a Hydrogen Bond Acceptor

The carbonyl group (C=O) within the ketone scaffold is a critical pharmacophoric feature. Due to the difference in electronegativity between carbon and oxygen, the carbonyl group is polarized, with the oxygen atom carrying a partial negative charge. stackexchange.com This polarization makes the carbonyl oxygen an effective hydrogen bond acceptor. stackexchange.comresearchgate.net

In a biological context, this allows the ketone to form hydrogen bonds with suitable donor groups on the protein target, such as the hydroxyl groups of serine and threonine or the amide protons of asparagine and glutamine. researchgate.net Hydrogen bonding is a fundamental aspect of molecular recognition and contributes significantly to the binding affinity of a drug for its target. chemrxiv.org It is important to note that while the ketone oxygen can accept hydrogen bonds, the hydrogens on the carbons adjacent to the carbonyl are generally not acidic or polar enough to act as hydrogen bond donors. stackexchange.com

| Interaction Type | Molecular Feature | Potential Interacting Residues | Significance |

| Hydrogen Bond | Ketone Carbonyl Oxygen (Acceptor) | Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine | Key for anchoring the ligand in the binding pocket and contributes to binding affinity. researchgate.netchemrxiv.org |

| Hydrophobic | Hexyl Chain | Leucine, Isoleucine, Valine, Phenylalanine | Stabilizes the ligand within non-polar regions of the binding site. |

| van der Waals | Entire Scaffold | All nearby atoms in the binding pocket | Contributes to the overall binding energy and specificity. |

Flexibility and Conformation of the Hexyl Chain in Modulating Activity

The hexyl chain of the hexan-3-one scaffold provides both lipophilicity and conformational flexibility. The single bonds within the alkyl chain allow for rotation, meaning the chain can adopt numerous conformations. biorxiv.org This flexibility can be advantageous, as it allows the ligand to adapt its shape to fit optimally within the three-dimensional architecture of a binding pocket. quizlet.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To systematically explore and predict the biological activity of fluorinated ketone derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are employed.

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. iosrjournals.org For fluorinated compounds, QSAR models often reveal that electrostatic and hydrophobic properties are significant predictors of activity. researchgate.net These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) and using statistical methods to create an equation that can predict the activity of newly designed compounds. iosrjournals.orgresearchgate.net

Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. Cheminformatics tools can be used to analyze large datasets of fluorinated compounds to identify SAR trends. rsc.orgresearchgate.net For instance, computational methods are vital for rationalizing the often unpredictable effects of fluorination on protein-ligand binding. acs.org Advanced approaches may involve creating network data structures to analyze how specific fluorine substitutions affect biological potency across a series of analogs. nih.gov These computational protocols can be combined with quantum chemistry methods to predict various molecular properties, providing a powerful platform for the rational design of new fluorinated ketone derivatives. mdpi.com

Analytical Methodologies for Purity Assessment and Process Monitoring

Gravimetric Analysis for Yield Determination

Gravimetric analysis is a fundamental quantitative method based on the measurement of mass. libretexts.orgwikipedia.org In synthetic chemistry, it is the definitive method for determining the actual yield of a reaction. libretexts.orghawaii.edu After the synthesis of 1-(4-Fluorophenyl)hexan-3-one is complete and the product has been isolated and purified (e.g., by crystallization or column chromatography), the resulting pure, dry solid is accurately weighed. libretexts.org

This procedure requires ensuring the product is completely free of solvents and other impurities. This is often achieved by drying the substance under a vacuum to a constant mass, meaning that successive weighings are identical, indicating all volatile substances have been removed. The measured mass of the pure product is the "actual yield." This value is then compared to the "theoretical yield"—the maximum amount of product that could be formed from the starting materials based on stoichiometry—to calculate the percent yield of the reaction. youtube.com

Percent Yield = (Actual Yield / Theoretical Yield) x 100% youtube.com

This calculation is a critical measure of the efficiency and success of a synthetic procedure.

Application of Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) in Synthetic Method Development

During the development of a synthetic route for this compound, hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable. Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns. uni-saarland.demsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is ideal for identifying the main product as well as any volatile byproducts or impurities in a reaction mixture. mdpi.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion confirms the molecular weight of the compound, and the fragmentation pattern serves as a molecular "fingerprint" that helps to confirm its structure. uni-saarland.de For this compound, characteristic fragments would be expected from the cleavage of bonds adjacent to the carbonyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally unstable compounds. okstate.edu It is particularly useful for analyzing complex reaction mixtures and identifying high-molecular-weight intermediates or byproducts. researchgate.netnih.govresearchgate.net The eluent from the HPLC column is introduced into the mass spectrometer, often using a "softer" ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically keeps the molecular ion intact. bris.ac.uk LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by selecting a specific ion, fragmenting it further, and analyzing the resulting daughter ions. okstate.edu This is invaluable for unambiguously identifying unknown impurities and optimizing reaction conditions to minimize their formation.

Future Research Directions and Unexplored Avenues for 1 4 Fluorophenyl Hexan 3 One

Exploration of Unconventional Synthetic Routes for Scalability and Sustainability

Future research could focus on developing novel synthetic methodologies for 1-(4-fluorophenyl)hexan-3-one that prioritize scalability and sustainability. Traditional synthetic methods for ketones often rely on stoichiometric reagents and harsh reaction conditions. Unconventional approaches could include:

Catalytic Methods: Investigating the use of transition-metal or organocatalysts for the coupling of precursors to form the carbon skeleton of the molecule. This could lead to higher efficiency, milder reaction conditions, and reduced waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and process control compared to batch synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis could provide a highly selective and environmentally friendly alternative to traditional chemical methods.

Investigation of Novel Reactivity Patterns and Derivatization Opportunities

The ketone and the fluorophenyl group are reactive handles that can be exploited for the synthesis of a diverse range of derivatives. Future work should explore the reactivity of this compound to create new chemical entities with potentially interesting biological or material properties. This could involve:

Reactions at the Carbonyl Group: Exploring a wide range of nucleophilic addition and condensation reactions at the ketone functionality to generate alcohols, imines, enamines, and other derivatives.

Functionalization of the Aliphatic Chain: Investigating selective functionalization of the aliphatic backbone, for instance, through alpha-halogenation or oxidation, to introduce additional reactive sites.

Modification of the Aromatic Ring: While the fluoro-substituent is generally stable, exploring nucleophilic aromatic substitution or other aromatic functionalization reactions under specific conditions could yield novel compounds.

A systematic exploration of these derivatization pathways could lead to a library of related compounds for further screening and application.

Advanced Spectroscopic Characterization under Non-Standard Conditions

While standard spectroscopic data (NMR, IR, MS) is available for compound identification, future research could employ advanced spectroscopic techniques under non-standard conditions to gain deeper insights into its molecular structure and dynamics. This might include:

Variable-Temperature NMR: To study conformational changes and dynamic processes within the molecule.

Solid-State NMR: To understand its structure and packing in the solid state.

Time-Resolved Spectroscopy: To investigate its behavior upon excitation with light, which could be relevant for photochemical applications.

These studies would provide a more complete understanding of the compound's physicochemical properties.

Integration of Machine Learning in Predictive Modeling for Fluorinated Ketone Properties

The application of machine learning (ML) in chemistry is a rapidly growing field. semanticscholar.orgnorthwestern.educonsensus.app Future research on this compound could leverage ML algorithms for various predictive tasks. researchgate.net By building models trained on datasets of other fluorinated ketones and related molecules, it may be possible to:

Predict biological activities and potential off-target effects.

Estimate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Predict spectroscopic signatures to aid in the identification of new derivatives.

This computational approach could help to prioritize synthetic targets and guide experimental work, ultimately accelerating the discovery process. plos.org

| Machine Learning Application | Predicted Property | Potential Impact |

| QSAR Modeling | Biological Activity | Identification of potential therapeutic applications. |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early assessment of drug-likeness. |

| Spectroscopic Prediction | NMR, IR Spectra | Aiding in structural elucidation of new derivatives. |

Potential as a Chemical Probe or Intermediate in Complex Molecule Synthesis

Given its structure, this compound could serve as a valuable tool or building block in other areas of chemical research.

Chemical Probe Development: With appropriate modification, it could be developed into a chemical probe to study biological pathways. uq.edu.auacs.orgnih.govacs.org The fluorophenyl group is often used in medicinal chemistry to enhance metabolic stability and binding affinity.

Intermediate for Complex Synthesis: The compound could serve as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. urfu.runih.govnih.gov The ketone functionality allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds.

Future research in this area would involve the strategic application of this compound in multi-step synthetic sequences to access novel and potentially valuable molecular architectures.

Q & A

Q. What comparative approaches are used to evaluate this compound against fluorophenyl-containing analogs in drug design?

- Methodological Answer : Perform pharmacophore mapping (e.g., Discovery Studio) to identify conserved interactions. Compare logP, pKa, and ADMET profiles (e.g., CYP450 inhibition). Biological data from analogs (e.g., 4-fluorobenzamide derivatives) provide benchmarks for potency/selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.